N-(3-methylbutyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(3-methylbutyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9(2)7-8-12-11(13)10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBDXQBWSNPHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 3-methylbutylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Preparation Methods
The synthesis of N-(3-methylbutyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 3-methylbutylamine. The reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), often in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : The amide group can be reduced to an amine.
- Substitution : The amide nitrogen can participate in nucleophilic substitution reactions.
Major Products Formed
| Reaction Type | Major Products |
|---|---|
| Oxidation | Carboxylic acids, Ketones |
| Reduction | Amines |
| Substitution | Various substituted amides |
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with potential pharmaceutical applications.
Biology
In biological studies, this compound is utilized to investigate amide bond formation and hydrolysis. It can also be used to explore its interactions with specific molecular targets, particularly in enzyme activity modulation.
Industrial Applications
The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in chemical manufacturing.
Case Studies
- Pharmaceutical Development : Research has shown that derivatives of cyclopentanecarboxamide exhibit potential as inhibitors for fatty acid synthase (FAS), which is crucial in the treatment of obesity and diabetes .
- Chemical Ecology : Studies suggest that this compound may play a role in understanding plant-pollinator interactions, highlighting its relevance in ecological research .
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins or enzymes, affecting their function. The 3-methylbutyl group may influence the compound’s hydrophobic interactions and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Variants in Aliphatic Amides
Compounds with analogous alkyl chains but differing acyl groups include:
- N-(3-methylbutyl)propanamide and N-(3-methylbutyl)acetamide : These lack the cyclopentane ring but share the 3-methylbutyl chain. In Bactrocera tryonimales, these compounds constitute ~90% of male-emitted volatiles, with N-(3-methylbutyl)propanamide (70%) and N-(3-methylbutyl)acetamide (20%) dominating .
- N-(2-methylbutyl)acetamide : A positional isomer with a 2-methylbutyl chain. It exhibits lower abundance (~10%) in the same insect study, suggesting chain branching significantly impacts biological function or volatility .
Table 1: Volatile Aliphatic Amides in Insect Emissions
| Compound | Abundance (%) | Key Structural Feature |
|---|---|---|
| N-(3-methylbutyl)propanamide | 70 | Propionyl, 3-methylbutyl |
| N-(3-methylbutyl)acetamide | 20 | Acetyl, 3-methylbutyl |
| N-(2-methylbutyl)acetamide | <10 | Acetyl, 2-methylbutyl |
Cyclopentanecarboxamide Derivatives
Substituent Variations on the Cyclopentane Ring
- N-(Benzo[d][1,3]dioxol-5-yl)cyclopentanecarboxamide : This derivative incorporates a benzodioxole group, enhancing aromaticity. It was synthesized via manganese-mediated reductive transamidation (60% yield, m.p. 150–152°C) and shows distinct electronic properties due to the electron-rich aryl group .
- Hydrazine-1-carbonothioyl cyclopentanecarboxamides: Derivatives like N-(2-benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (66% yield, m.p. 193–195°C) demonstrate the impact of introducing sulfur and hydrazine groups, which may influence hydrogen bonding and solubility .
Functional Group Modifications
- (E)-N-(3-methylbutyl)-1-(pyridin-3-yl)methanimine : Replacing the carboxamide with an imine group introduces a pyridine ring, imparting a fruity, pear-like odor. This highlights how electronic changes (imine vs. amide) alter sensory properties .
- 3-methylbutyl octanoate: An ester analog detected in fungal fermentation studies. Unlike carboxamides, esters exhibit higher volatility and are negatively correlated with fungi like Cladosporium .
Q & A
Q. What protocols detect and quantify this compound in ecological systems?
- Passive sampling: Deploy polyethylene devices in aquatic environments to accumulate lipophilic compounds over weeks. Analyze extracts via GC-MS with isotope-labeled internal standards (e.g., C-N-(3-methylbutyl)acetamide) for precision .
- Biomonitoring: Measure bioaccumulation factors (BAFs) in fish liver using LC-MS/MS, normalized to lipid content .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
